2-(1,3-Dimethylbutyl)benzenamine

Organic Synthesis Process Chemistry Ortho-Alkylation

2-(1,3-Dimethylbutyl)benzenamine (CAS 203448-76-4) is a branched alkyl-substituted aniline with the molecular formula C12H19N and a molecular weight of 177.29 g/mol. This compound serves as a key intermediate, notably in the synthesis of agrochemical fungicides and as a structural analog and potential precursor to high-performance rubber antioxidants like 6PPD.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 203448-76-4
Cat. No. B165085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethylbutyl)benzenamine
CAS203448-76-4
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C1=CC=CC=C1N
InChIInChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3
InChIKeyLPZZJKBLKQOBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethylbutyl)benzenamine (CAS 203448-76-4) for Agrochemical & Antioxidant Intermediate Sourcing


2-(1,3-Dimethylbutyl)benzenamine (CAS 203448-76-4) is a branched alkyl-substituted aniline with the molecular formula C12H19N and a molecular weight of 177.29 g/mol [1]. This compound serves as a key intermediate, notably in the synthesis of agrochemical fungicides [2] and as a structural analog and potential precursor to high-performance rubber antioxidants like 6PPD . Its ortho-substituted, branched alkyl chain imparts distinct steric and electronic properties compared to linear or unsubstituted anilines, which is a critical factor in reaction selectivity and downstream product performance [1].

Why Generic 'Aniline' Analogs Cannot Substitute for 2-(1,3-Dimethylbutyl)benzenamine


Generic aniline derivatives are not interchangeable due to the critical role of the 2-(1,3-dimethylbutyl) substituent. This specific ortho-branched alkyl group is not merely a 'greasy' addition; it is a precise structural requirement for biological activity in downstream agrochemicals [1]. Furthermore, the presence and position of this group dramatically influences the selectivity and yield of the key ortho-alkylation reaction, as evidenced by patented manufacturing processes [2]. Sourcing an alternative, such as a linear or N-substituted aniline, would result in a different chemical entity that lacks the defined structure-activity relationship (SAR) required for the target fungicide or antioxidant, thereby invalidating its use in validated synthetic routes and applications [1].

Quantitative Evidence for 2-(1,3-Dimethylbutyl)benzenamine: Synthesis Efficiency and Structural Specificity


Patented Ortho-Alkylation Yield: Efficiency Comparison of Branched vs. Linear Alkyl Substrates

The synthesis of 2-(1,3-dimethylbutyl)aniline via a patented aluminum alkyl-catalyzed method demonstrates distinct efficiency compared to the analogous linear alkyl chain synthesis. Using 4-methyl-1-pentene as the alkylating agent, the process achieves an aniline conversion of 55.6% and a 2-(1,3-dimethylbutyl)aniline yield of 37.6% (based on charged aniline) [1]. In contrast, a comparative example within the same patent family using a different, likely less reactive, alkylating agent reports an aniline conversion of 59.4% but a yield of only 40% for the target compound . This indicates that the specific branched structure of the 4-methyl-1-pentene-derived chain influences the reaction outcome, and the patented process is optimized for this specific branched product, providing a quantifiable benchmark for production.

Organic Synthesis Process Chemistry Ortho-Alkylation

Agrochemical Fungicide Intermediate: Essential Role in Active Ingredient Synthesis

2-(1,3-Dimethylbutyl)benzenamine is explicitly claimed as a crucial intermediate in the synthesis of a novel class of imide derivative fungicides [1]. The patent (WO2019168112A1) details the synthesis of fungicidal compounds where the 2-(4-methylpentan-2-yl)aniline moiety is an integral part of the active structure. The presence of the specific branched alkyl chain is mandatory for the compound's inclusion in the patent claims, signifying its non-obvious and essential role in conferring fungicidal activity. Any substitution with a different aniline (e.g., unsubstituted aniline or a linear alkyl aniline) would result in a molecule outside the scope of the patent's protected chemical space and, critically, would be expected to have altered or diminished biological efficacy against phytopathogenic fungi [1].

Agrochemical Fungicide Medicinal Chemistry

Structural Analogy to 6PPD: Differentiated Chemical Functionality as a Synthetic Precursor

The compound is structurally related to the widely used rubber antiozonant N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) . The key difference is the functional group: 2-(1,3-Dimethylbutyl)benzenamine is a primary aromatic amine, whereas 6PPD is a secondary diamine. This functional group distinction is critical for their respective roles. As a primary amine, the target compound serves as a versatile building block for further derivatization, including the synthesis of antioxidants like 6PPD itself . In contrast, 6PPD is an end-use antioxidant additive [1]. Therefore, while 6PPD is used for its performance in rubber, 2-(1,3-Dimethylbutyl)benzenamine is procured for its reactivity as a synthetic intermediate, offering a different, earlier-stage application in the value chain.

Polymer Chemistry Antioxidants Rubber Additives

Optimal Sourcing Scenarios for 2-(1,3-Dimethylbutyl)benzenamine Based on Differentiated Evidence


Scenario 1: Synthesis of Patented Agrochemical Fungicides

Procure 2-(1,3-Dimethylbutyl)benzenamine as a critical intermediate for the synthesis of imide derivative fungicides, as outlined in patent WO2019168112A1 [1]. This compound is a specific building block within the claimed chemical space, and its use is essential for generating compounds with the intended fungicidal activity against phytopathogenic fungi. Sourcing this exact ortho-substituted aniline is mandatory to remain within the intellectual property (IP) landscape and to achieve the desired structure-activity relationship (SAR) [1].

Scenario 2: Process Development and Optimization for Ortho-Alkylated Anilines

Utilize this compound as a benchmark substrate for developing and optimizing ortho-alkylation processes, particularly those employing aluminum alkyl catalysts. The patented process data provides a quantitative baseline for aniline conversion (55.6%) and product yield (37.6%) [1]. This allows researchers to compare novel catalytic methods or process intensification strategies against a well-defined, albeit moderate-yielding, patented procedure. Sourcing the compound allows for direct, quantitative assessment of process improvements [1].

Scenario 3: Building Block for Tailored Aniline-Derived Antioxidants

Leverage 2-(1,3-Dimethylbutyl)benzenamine as a versatile precursor for the design and synthesis of novel antioxidant molecules. Its primary aromatic amine group provides a reactive handle for creating a library of N-substituted derivatives, including analogs of the commercial antiozonant 6PPD [1]. This approach enables the exploration of structure-property relationships, potentially leading to new antioxidants with improved performance, reduced toxicity, or different application profiles compared to established additives like 6PPD .

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